molecular formula C15H16N2O3 B6581800 6-(3,4-dimethoxyphenyl)-2-(prop-2-en-1-yl)-2,3-dihydropyridazin-3-one CAS No. 1208924-51-9

6-(3,4-dimethoxyphenyl)-2-(prop-2-en-1-yl)-2,3-dihydropyridazin-3-one

Cat. No. B6581800
CAS RN: 1208924-51-9
M. Wt: 272.30 g/mol
InChI Key: OUAQFICPNHXTCY-UHFFFAOYSA-N
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Description

6-(3,4-Dimethoxyphenyl)-2-(prop-2-en-1-yl)-2,3-dihydropyridazin-3-one, also known as 6-DMP-2-PEP, is an organic compound with a molecular weight of 254.33 g/mol and a chemical formula of C13H16N2O3. It is a member of the pyridazinone family of compounds and has been the subject of numerous scientific studies in recent years. 6-DMP-2-PEP has demonstrated a wide range of potential applications in the fields of medicinal chemistry, organic synthesis, and biochemistry.

Scientific Research Applications

6-(3,4-dimethoxyphenyl)-2-(prop-2-en-1-yl)-2,3-dihydropyridazin-3-one has been studied for its potential applications in the fields of medicinal chemistry, organic synthesis, and biochemistry. In medicinal chemistry, 6-(3,4-dimethoxyphenyl)-2-(prop-2-en-1-yl)-2,3-dihydropyridazin-3-one has been studied for its potential to act as an antifungal agent. In organic synthesis, 6-(3,4-dimethoxyphenyl)-2-(prop-2-en-1-yl)-2,3-dihydropyridazin-3-one has been studied for its potential to act as a catalyst for the synthesis of various compounds. In biochemistry, 6-(3,4-dimethoxyphenyl)-2-(prop-2-en-1-yl)-2,3-dihydropyridazin-3-one has been studied for its potential to act as an inhibitor of the enzyme acetylcholinesterase.

Advantages and Limitations for Lab Experiments

The use of 6-(3,4-dimethoxyphenyl)-2-(prop-2-en-1-yl)-2,3-dihydropyridazin-3-one in laboratory experiments has several advantages and limitations. One advantage of using 6-(3,4-dimethoxyphenyl)-2-(prop-2-en-1-yl)-2,3-dihydropyridazin-3-one is that it is relatively easy to synthesize, making it readily available for use in experiments. Additionally, 6-(3,4-dimethoxyphenyl)-2-(prop-2-en-1-yl)-2,3-dihydropyridazin-3-one is relatively stable and has a low toxicity, making it relatively safe to use in experiments. However, one limitation of using 6-(3,4-dimethoxyphenyl)-2-(prop-2-en-1-yl)-2,3-dihydropyridazin-3-one is that its exact mechanism of action is not yet fully understood, making it difficult to accurately predict its effects in experiments.

Future Directions

Given its potential applications in the fields of medicinal chemistry, organic synthesis, and biochemistry, there are a number of potential future directions for research on 6-(3,4-dimethoxyphenyl)-2-(prop-2-en-1-yl)-2,3-dihydropyridazin-3-one. For example, further research could be conducted into the exact mechanism of action of 6-(3,4-dimethoxyphenyl)-2-(prop-2-en-1-yl)-2,3-dihydropyridazin-3-one, as well as its potential applications in the treatment of various diseases. Additionally, further research could be conducted into the synthesis of 6-(3,4-dimethoxyphenyl)-2-(prop-2-en-1-yl)-2,3-dihydropyridazin-3-one, as well as its potential to act as a catalyst for the synthesis of various compounds. Finally, further research could be conducted into the potential biochemical and physiological effects of 6-(3,4-dimethoxyphenyl)-2-(prop-2-en-1-yl)-2,3-dihydropyridazin-3-one, as well as its potential advantages and limitations for use in laboratory experiments.

Synthesis Methods

6-(3,4-dimethoxyphenyl)-2-(prop-2-en-1-yl)-2,3-dihydropyridazin-3-one can be synthesized through a multi-step process. The first step involves the condensation of 3,4-dimethoxyphenol with prop-2-en-1-yl acetate in the presence of p-toluenesulfonic acid. This reaction produces the intermediate 6-(3,4-dimethoxyphenyl)-2-(prop-2-en-1-yl)acetate. The second step involves the reaction of the intermediate with hydrazine hydrate in the presence of acetic acid. This reaction yields the desired product, 6-(3,4-dimethoxyphenyl)-2-(prop-2-en-1-yl)-2,3-dihydropyridazin-3-one.

properties

IUPAC Name

6-(3,4-dimethoxyphenyl)-2-prop-2-enylpyridazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3/c1-4-9-17-15(18)8-6-12(16-17)11-5-7-13(19-2)14(10-11)20-3/h4-8,10H,1,9H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUAQFICPNHXTCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN(C(=O)C=C2)CC=C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-allyl-6-(3,4-dimethoxyphenyl)pyridazin-3(2H)-one

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